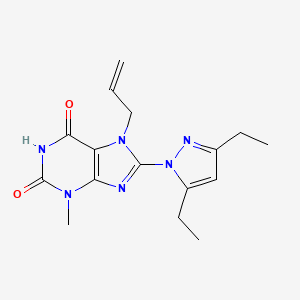

8-(3,5-Diethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrazolyl group, which is a type of organic compound containing a five-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Pyrazoles can exhibit tautomerism, which may influence their reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing a pyrazolyl group have been known to undergo various chemical reactions, including substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the pyrazolyl group could potentially make the compound a weak base .Aplicaciones Científicas De Investigación

- DMPT has been utilized in the synthesis of energetic cocrystals. When reacting 3,4-dinitropyrazole, 5-nitrotetrazole, or 4-nitro-1,2,3-triazole with DMPT-substituted 1,2,4,5-tetrazines, energetic cocrystals form after reflux and cooling. These cocrystals exhibit hydrogen bonding between the DMPT group and the N-H of the heterocycles, resulting in stable structures. Their energetic performance approaches that of 2,4,6-trinitrotoluene, making them valuable for energetic material design .

- DMPT-containing compounds possess unique photochemical and electrochemical properties due to their low-lying π* orbitals. These properties enable UV and visible transitions, leading to a wide range of colors (yellow, orange, red, purple). Researchers explore DMPT derivatives for applications in nonlinear optics, organic photovoltaics, and optical sensors .

- DMPT-based molecules participate in supramolecular interactions. Their electron-deficient nature allows for strong π-π stacking and hydrogen bonding. Researchers investigate DMPT-containing ligands for constructing coordination complexes and functional materials .

- DMPT derivatives can serve as bioorthogonal handles due to their stability and unique reactivity. These compounds find applications in labeling biomolecules, studying cellular processes, and developing targeted therapies .

- DMPT-functionalized catalysts have been explored in organic transformations. Their electron-deficient nature influences catalytic activity, making them promising candidates for various reactions .

- Beyond cocrystals, DMPT derivatives contribute to the development of high-nitrogen energetic materials. Their unique structure and energetic properties make them valuable for propellants, explosives, and pyrotechnics .

Energetic Cocrystals

Optoelectronic Materials

Supramolecular Chemistry

Bioorthogonal Chemistry

Organic Catalysis

High-Nitrogen Energetic Materials

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-5-8-21-12-13(20(4)16(24)18-14(12)23)17-15(21)22-11(7-3)9-10(6-2)19-22/h5,9H,1,6-8H2,2-4H3,(H,18,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTJGHAUUADNNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclobutanecarboxamide;hydrochloride](/img/structure/B2541414.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)